Fipronil-13C2 15N2 chemical structure and properties
Fipronil-13C2 15N2 chemical structure and properties
Stable Isotope-Labeled Internal Standard for Trace Residue Analysis [1]
Executive Summary
Fipronil-13C2 15N2 is the definitive stable isotope-labeled (SIL) internal standard used for the precise quantification of Fipronil in complex biological and environmental matrices.[1] Unlike deuterated analogs (e.g., Fipronil-d3), which may suffer from deuterium-hydrogen exchange or chromatographic isotope effects, the carbon-13 and nitrogen-15 labeling in this compound offers superior stability and retention time matching.[1] This guide details the physicochemical properties, mechanistic advantages, and validated LC-MS/MS protocols for utilizing Fipronil-13C2 15N2 in regulatory compliance workflows, specifically addressing challenges in fatty matrices like poultry eggs and tissue.
Part 1: Chemical Identity & Structural Analysis[1][2]
The structural integrity of an internal standard is paramount for Isotope Dilution Mass Spectrometry (IDMS).[1] Fipronil-13C2 15N2 incorporates heavy isotopes into the pyrazole core and the cyano/amino functional groups, ensuring the label is retained during ionization and fragmentation.
Structural Configuration
The labeling pattern typically involves the incorporation of two Carbon-13 atoms and two Nitrogen-15 atoms.[1][2][3][4] A common high-stability configuration places these labels at the pyrazole C5 position, the cyano carbon, the cyano nitrogen, and the amino nitrogen.
Physicochemical Properties[1][7]
| Property | Native Fipronil | Fipronil-13C2 15N2 (IS) | Note |
| CAS Number | 120068-37-3 | N/A (Labeled Analog) | Custom synthesis product |
| Molar Mass | 437.15 g/mol | ~441.12 g/mol | +4 Da Mass Shift |
| Monoisotopic Mass | 435.93 (³⁵Cl₂) | 439.93 (³⁵Cl₂) | Essential for MS tuning |
| Solubility | Acetone, Methanol, DMSO | Acetone, Methanol, DMSO | Stock solutions typically in MeCN |
| pKa | ~10.9 (weakly acidic) | ~10.9 | Ionizes well in Negative ESI |
| LogP | 4.0 | 4.0 | Lipophilic; requires QuEChERS |
Visualization: Structural & Mass Shift Logic[1]
Figure 1: Structural comparison highlighting the stable isotope integration points that result in a +4 Dalton mass shift, preventing spectral crosstalk during MS analysis.
Part 2: Mechanistic Context & Causality[1]
Why 13C/15N instead of Deuterium?
In drug development and residue analysis, deuterium (2H) labeling is cheaper but risky for phenylpyrazole compounds.[1]
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Deuterium Exchange: Acidic protons (like those on the pyrazole ring) can exchange with solvent protons, leading to signal loss.[1]
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Chromatographic Isotope Effect: Deuterated compounds often elute slightly earlier than native compounds in Reverse Phase LC.[1] This slight shift can cause the IS to experience different matrix suppression than the analyte, invalidating the quantification.
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Stability: The 13C and 15N atoms in Fipronil-13C2 15N2 are part of the skeletal backbone. They are chemically inert and co-elute perfectly with the native target, ensuring they experience the exact same ionization environment.
Mechanism of Action (Biological Context)
While the IS is an analytical tool, understanding the parent compound's biology is critical for safety testing.[1] Fipronil acts as a potent blocker of the GABA-gated chloride channel.[1][3][6][7]
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Target: Antagonist at the GABA_A receptor.[7]
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Selectivity: Higher affinity for insect receptors than mammalian receptors.[1][6]
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Metabolism: Rapidly metabolized to Fipronil-sulfone , which is more toxic and persistent than the parent.
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Expert Note: When designing an assay, you must decide if Fipronil-13C2 15N2 will serve as a surrogate IS for the metabolites. While common, the most accurate method uses a specific IS for the sulfone metabolite if available.
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Part 3: Analytical Methodology (LC-MS/MS)
This protocol is designed for the quantification of Fipronil in egg and tissue matrices, compliant with SANTE/11312/2021 guidelines.
Sample Preparation: Modified QuEChERS
Principle: Acetonitrile extraction followed by dispersive Solid Phase Extraction (d-SPE) to remove lipids and proteins.[1]
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Homogenization: Weigh 5.0 g of sample (e.g., liquid egg) into a 50 mL centrifuge tube.
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Internal Standard Spiking: Add 50 µL of Fipronil-13C2 15N2 working solution (1 µg/mL in MeCN). Vortex 30s. Allow 15 min equilibration.
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Extraction: Add 10 mL Acetonitrile (MeCN). Shake vigorously for 1 min.
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Partitioning: Add QuEChERS salt kit (4g MgSO₄, 1g NaCl). Shake immediately for 1 min to prevent MgSO₄ clumping. Centrifuge at 4,000 rpm for 5 min.
-
Cleanup (d-SPE): Transfer 1 mL supernatant to a d-SPE tube containing C18 (removes lipids) and PSA (removes fatty acids/sugars).[1] Vortex and centrifuge.[1][8]
-
Reconstitution: Dilute extract 1:1 with aqueous buffer (5mM Ammonium Acetate) to match initial mobile phase conditions.
LC-MS/MS Parameters
Ionization Mode: Negative Electrospray Ionization (ESI-).[1] Rationale: Fipronil possesses electron-withdrawing fluorine and chlorine groups, making it highly responsive in negative mode (forming [M-H]⁻ or [M-Cl+O]⁻ adducts depending on source conditions).[1]
Chromatography:
-
Mobile Phase A: 5mM Ammonium Acetate in Water.[1]
MRM Transitions (Quantification):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Mechanism |
| Fipronil (Native) | 435.0 | 330.0 | 25 | Loss of SOCF₃ group |
| Fipronil (Native) | 435.0 | 250.0 | 35 | Secondary fragment (Qualifier) |
| Fipronil-13C2 15N2 | 439.0 | 334.0 | 25 | Maintains +4 shift in fragment |
Note on Precursor Mass: The values above assume the [M-H]- ion.[1] Native Fipronil (nominal 437) often presents as m/z 435 (³⁵Cl isotope dominance) in negative mode deprotonation.[1] The IS will shift accordingly to ~439.[1]
Workflow Visualization
Figure 2: Validated analytical workflow from matrix extraction to quantification, emphasizing the critical spiking step.
Part 4: Metabolic Stability & Toxicology Applications[1]
In drug development and toxicology, Fipronil-13C2 15N2 is used not just for food safety, but to study metabolic pathways.
The "Carrier Effect"
In trace analysis (<1 ppb), active sites in the injection liner or column can adsorb the analyte, causing poor linearity.[1] The SIL internal standard acts as a "carrier," occupying these active sites and ensuring the native analyte reaches the detector. This is why co-elution (achieved by 13C/15N labeling rather than Deuterium) is critical.[1]
Tracking Metabolites
Fipronil degrades into three primary metabolites. While the Fipronil-13C2 15N2 IS is specific to the parent, it is often used to normalize recovery for the metabolites when specific standards are unavailable, though this requires calculating relative response factors (RRF).
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Fipronil Sulfone: Oxidation product (Major metabolite in mammals).[1][7]
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Fipronil Sulfide: Reduction product (Soil degradation).[1]
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Fipronil Desulfinyl: Photodegradation product (Highly toxic).[1]
References
-
European Food Safety Authority (EFSA). (2018).[1] Occurrence of fipronil and other acaricides in chicken eggs and poultry muscle/fat.[1][11]Link[1]
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US Environmental Protection Agency (EPA). (2011).[1] Fipronil: Human Health Risk Assessment.[1]Link[1]
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Thermo Fisher Scientific. (2018).[1] Rapid Analysis of Fipronil and Fipronil Sulfone in Eggs by Liquid Chromatography and Triple Quadrupole Mass Spectrometry.Link
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Waters Corporation. (2017).[1] Determination of Fipronil and its Metabolite Fipronil Sulfone in Eggs by LC-MS/MS Using a Modified QuEChERS Method.Link
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Cayman Chemical. Fipronil-13C2,15N2 Product Information & Safety Data Sheet.[1]Link[1]
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National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Fipronil.[1]Link[1]
Sources
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- 5. Fipronil-13C2,15N2 | Cayman Chemical | Biomol.com [biomol.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The insecticide fipronil and its metabolite fipronil sulphone inhibit the rat α1β2γ2L GABAA receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. sciex.com [sciex.com]
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- 11. lcms.labrulez.com [lcms.labrulez.com]
